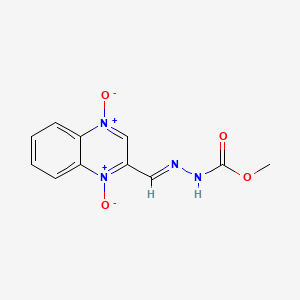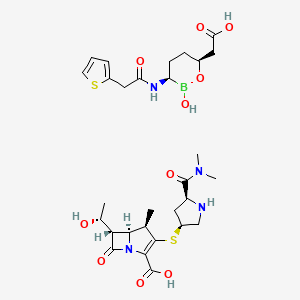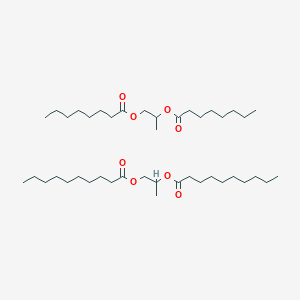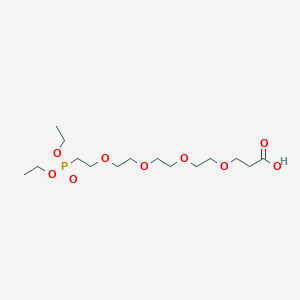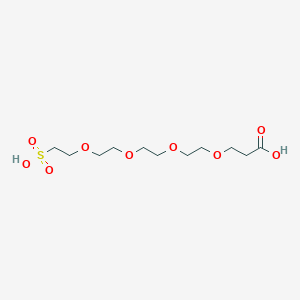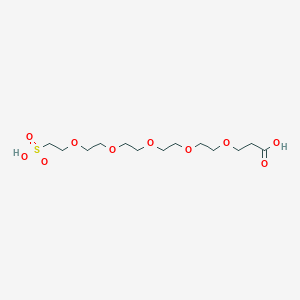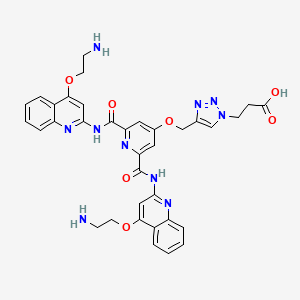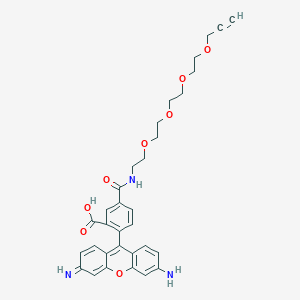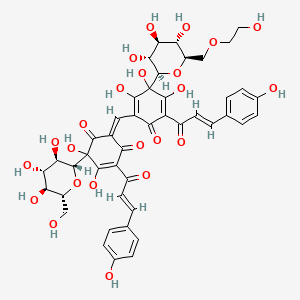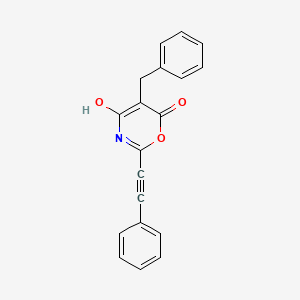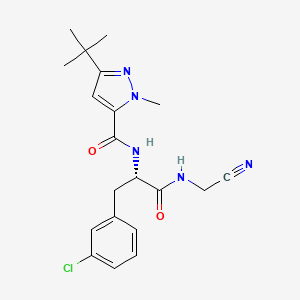![molecular formula C16H16F3N7O B606550 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile CAS No. 1489389-23-2](/img/structure/B606550.png)
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile involves multiple steps. One method includes the reaction of 4-(morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridine-2-amine with pyrazine-2-carbonitrile under specific conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting CHK1 kinase function . CHK1 is a critical component of the cellular response to DNA damage, particularly in the repair of DNA breaks during replication or caused by chemotherapies . By inhibiting CHK1, the compound can halt cell cycle progression, allowing for DNA repair or inducing cell death in cancer cells . This mechanism involves the phosphorylation of various substrates, including the cell division cycle 25 (CDC25) family of phosphatases .
Comparison with Similar Compounds
Similar compounds include other CHK1 inhibitors, such as:
CCT245737: Another potent and selective CHK1 inhibitor with similar applications in cancer therapy.
AZD7762: A CHK1/CHK2 inhibitor used in combination with DNA-damaging agents.
Compared to these compounds, 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1489389-23-2 |
|---|---|
Molecular Formula |
C16H16F3N7O |
Molecular Weight |
379.34 g/mol |
IUPAC Name |
5-[[4-[[(2S)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m0/s1 |
InChI Key |
YBYYWUUUGCNAHQ-NSHDSACASA-N |
SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Isomeric SMILES |
C1CO[C@@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCT-245737(S); CCT 245737(S); CCT245737(S) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



